molecular formula C10H10N2O2S B5877927 (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5877927
M. Wt: 222.27 g/mol
InChI Key: BBEAIGJIRKWZLO-ONEGZZNKSA-N
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Description

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring and a furan ring connected by a propenamide linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling of the Rings: The thiazole and furan rings are then coupled via a propenamide linker using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the double bond in the propenamide linker, resulting in the formation of saturated derivatives.

    Substitution: The thiazole and furan rings can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenamide linker may produce saturated amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studies may explore its potential as an enzyme inhibitor.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

    (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of both thiazole and furan rings in (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide may confer unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-4,6H,5,7H2,(H,11,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAIGJIRKWZLO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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